N-(Phosphonoacetyl)-L-ornithine

説明

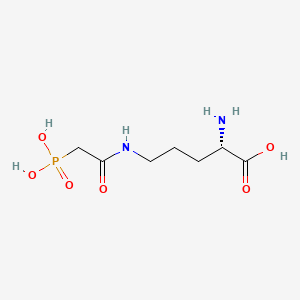

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-5-[(2-phosphonoacetyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O6P/c8-5(7(11)12)2-1-3-9-6(10)4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H2,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIHAQFHXJOLIF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979657 | |

| Record name | N~5~-(1-Hydroxy-2-phosphonoethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63446-55-9 | |

| Record name | N(delta)-(Phosphonoacetyl)-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063446559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Phosphonoacetyl)-L-Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~5~-(1-Hydroxy-2-phosphonoethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Transition State Analog Inhibitor in Enzymology

N-(Phosphonoacetyl)-L-ornithine is a potent transition-state analogue inhibitor of ornithine carbamoyltransferase. nih.gov The inhibitory power of PALO lies in its molecular structure, which mimics the tetrahedral transition state formed during the enzymatic reaction catalyzed by ornithine transcarbamylase (OTC). In this reaction, the enzyme facilitates the nucleophilic attack of the side-chain amino group of L-ornithine on the carbonyl carbon of carbamoyl (B1232498) phosphate (B84403). wikipedia.org This forms a transient, high-energy tetrahedral intermediate that subsequently resolves into citrulline and inorganic phosphate. wikipedia.org

PALO is designed to resemble this unstable intermediate, binding to the active site of the OTC enzyme with much higher affinity than the actual substrates. This tight binding effectively blocks the enzyme's catalytic activity. The phosphonoacetyl group of PALO mimics the structure of the carbamoyl phosphate and the subsequent tetrahedral intermediate.

The effectiveness of PALO as an inhibitor is quantified by its low inhibition constant (Ki). For instance, with L-ornithine carbamoyltransferase from Escherichia coli, PALO exhibits a Ki of 0.77 microM. nih.gov This high affinity makes it a valuable tool for studying the kinetics and mechanism of OTC. By using PALO, researchers can induce a state of arginine limitation in organisms like Saccharomyces cerevisiae, which allows for the detailed investigation of the regulation of amino acid biosynthetic pathways. nih.gov

The specificity of PALO for ornithine transcarbamylase makes it a precise molecular probe. Its application has been instrumental in elucidating the regulatory mechanisms of the arginine biosynthetic pathway in various organisms. For example, studies using PALO have demonstrated that its inhibition of OTC can lead to a derepression of the enzyme's synthesis in E. coli as a cellular response to the induced arginine starvation. nih.gov

| Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki) |

| This compound (PALO) | L-ornithine carbamoyltransferase | Escherichia coli | 0.77 µM |

Historical Context and Discovery in Ornithine Transcarbamylase Research

Established Laboratory Synthesis Routes of this compound

The synthesis of this compound has been approached through several established routes, often starting from protected forms of L-ornithine to ensure regioselective acylation at the δ-amino group. Early methods involved the reaction of phosphonoacetic acid with ornithine derivatives where the α-amino and carboxyl groups were protected.

One documented procedure describes the synthesis starting from α-N-carbobenzyloxy-L-ornithine (α-CBZ-L-ornithine). researchgate.net Another approach utilizes a copper-ornithine complex to selectively protect the α-amino and carboxyl groups, allowing the δ-amino group to react with phosphonoacetic acid. researchgate.net More recently, a scalable, four-step synthesis has been developed that employs boroxazolidinone protection of the ornithine, offering an efficient pathway to produce the inhibitor. researchgate.net This method is significant for generating larger quantities of PALO for extensive research.

These synthetic strategies are crucial for providing the necessary material for structural and mechanistic studies of ornithine transcarbamylase.

Table 1: Overview of Laboratory Synthesis Routes for this compound

| Starting Material | Protection Strategy | Key Reagent | Reference |

| L-Ornithine | α-N-Carbobenzyloxy (CBZ) protection | Phosphonoacetic Acid | researchgate.net |

| L-Ornithine | Copper (II) chelation | Phosphonoacetic Acid | researchgate.net |

| L-Ornithine | Boroxazolidinone protection | Phosphonoacetic Acid | researchgate.net |

Design and Synthesis of this compound Analogs for Research Applications

The inherent properties of PALO, particularly its high polarity and resulting low membrane permeability, have necessitated the development of analogs to expand its utility in cellular and in vivo studies.

A significant challenge in utilizing PALO for antibacterial research is its inability to cross the bacterial membrane. researchgate.netnih.gov Although it is a potent inhibitor of Escherichia coli L-ornithine carbamoyltransferase (OTC) with a Ki value of 0.77 µM, its efficacy is limited by its failure to reach its intracellular target. nih.gov

To overcome this, researchers have designed and synthesized a tripeptide conjugate, glycylglycyl-N-δ-(phosphonoacetyl)-L-ornithine. researchgate.netnih.gov This design leverages the broad specificity of the oligopeptide permease system (Opp) in bacteria for transport across the cell membrane. nih.gov Once inside the cell, the tripeptide is likely cleaved by cellular peptidases, releasing the active inhibitor, this compound, to inhibit OTC. nih.gov

Studies have shown that this peptide conjugate induces a concentration-dependent lag in the growth of wild-type E. coli. nih.gov At concentrations of 0.75 mM or higher, the peptide exhibits a bacteriostatic effect. nih.gov Bacterial cells that develop resistance to the tripeptide were identified as mutants lacking the oligopeptide transport system, confirming the intended transport mechanism. nih.gov This approach demonstrates the successful application of a peptide-conjugate strategy to deliver a potent but otherwise impermeable inhibitor into bacterial cells.

Table 2: Research Findings on a PALO Peptide Conjugate

| Compound | Target Organism | Transport Mechanism | Observed Effect | Reference |

| Glycylglycyl-N-δ-(phosphonoacetyl)-L-ornithine | Escherichia coli | Oligopeptide Permease System (Opp) | Bacteriostatic at ≥0.75 mM; growth lag | researchgate.netnih.gov |

This compound itself serves as a powerful mechanistic probe due to its nature as a transition-state analog. researchgate.netnih.gov It mimics the tetrahedral intermediate formed during the reaction catalyzed by ornithine transcarbamylase, where carbamoyl phosphate adds to the δ-amino group of L-ornithine. nih.gov By binding tightly to the active site, PALO effectively locks the enzyme in a conformation that is representative of the transition state, allowing for detailed structural analysis.

X-ray crystallography studies of human ornithine transcarbamoylase complexed with PALO at a resolution of 1.85 Å have provided significant insights into the enzyme's catalytic mechanism. nih.gov The binding of PALO induces a domain closure, bringing key active site residues into position for catalysis. nih.gov These structural studies have helped to identify the roles of specific amino acids, such as Cys-303, in the catalytic process. nih.gov The inhibitor's structure allows it to act as a stable mimic, making it an invaluable tool for probing enzyme function and structure. researchgate.netnih.gov

The development of other phosphonic and phosphinic acid analogs of ornithine has also been explored to investigate their inhibitory activity against enzymes like ornithine decarboxylase, further highlighting the utility of modifying the phosphonate (B1237965) moiety to create specific biochemical probes. nih.gov

Mechanistic Enzymology of N Phosphonoacetyl L Ornithine Inhibition

Kinetic Characterization of Ornithine Transcarbamylase Inhibition

The interaction between N-(Phosphonoacetyl)-L-ornithine and ornithine transcarbamylase has been characterized through detailed kinetic studies. These analyses reveal the nature of the inhibition, its potency, and the dynamics of the enzyme-inhibitor complex.

Competitive and Bisubstrate Analog Inhibition Models

This compound acts as a competitive bisubstrate analog inhibitor of ornithine transcarbamylase. nih.gov This inhibition model arises because PALO is a stable molecule that structurally mimics the combination of the two natural substrates, carbamoyl (B1232498) phosphate (B84403) and L-ornithine, as they are believed to align in the active site during the catalytic reaction. nih.gov The phosphonoacetyl moiety of PALO mimics the carbamoyl phosphate, while the ornithine backbone mirrors the L-ornithine substrate.

By occupying the active site, PALO directly competes with both carbamoyl phosphate and L-ornithine for binding. nih.gov The binding of this single inhibitor molecule to the active site prevents the productive binding of the two substrate molecules, thereby halting the catalytic cycle. This mechanism classifies it as a potent competitive inhibitor with respect to both substrates. nih.govnih.gov

Determination of Inhibition Constants (Ki)

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. Foundational kinetic studies established this compound as a powerful inhibitor of ornithine transcarbamylase. nih.govnih.gov The determination of its Ki value involves analyzing the enzyme's reaction rates at various substrate and inhibitor concentrations. As a competitive inhibitor, the apparent Km for the substrate increases in the presence of PALO, while the Vmax remains unchanged. The specific Ki value for PALO was determined in early research characterizing its properties as a transition-state analog. nih.gov

Reversibility and Irreversibility Aspects of Inhibition

The inhibition of ornithine transcarbamylase by this compound is a reversible process. As a competitive, transition-state analog, PALO binds to the enzyme's active site through non-covalent interactions. Crystallographic data reveals these interactions involve hydrogen bonds and electrostatic interactions with amino acid side chains, rather than the formation of stable covalent bonds. This non-covalent binding means the enzyme-inhibitor complex can dissociate, freeing the active site and restoring enzymatic activity. This characteristic is typical for competitive inhibitors that compete with substrates for the same binding site.

Stereochemical Considerations in this compound Binding

The high affinity and specificity of this compound for ornithine transcarbamylase are dictated by precise stereochemical interactions within the enzyme's active site. X-ray crystallography studies of the enzyme-inhibitor complex have provided a detailed atomic-level view of these interactions. nih.gov

The active site of ornithine transcarbamylase is located at the interface between the subunits of the functional homotrimer. nih.gov The binding of PALO involves residues from two distinct domains within a single polypeptide chain—the carbamoyl phosphate binding domain and the L-ornithine binding domain—as well as residues from an adjacent subunit. nih.gov

The inhibitor's ornithine moiety is positioned in the L-ornithine binding pocket, while the phosphonoacetyl group occupies the carbamoyl phosphate binding site. The binding of the inhibitor induces a significant conformational change, causing the two domains to close over the active site cleft, sequestering the inhibitor from the solvent. nih.gov

Specific amino acid residues from Escherichia coli ornithine transcarbamylase have been identified as crucial for coordinating the inhibitor.

| Interacting Residue | Chain Origin | Role in Binding |

| Lys-53 | Same Chain | Interacts with the inhibitor |

| Ser-55 | Same Chain | Interacts with the inhibitor |

| Thr-56 | Same Chain | Interacts with the inhibitor |

| Arg-57 | Same Chain | Interacts with the inhibitor |

| Thr-58 | Same Chain | Interacts with the inhibitor |

| Arg-106 | Same Chain | Interacts with the inhibitor |

| His-133 | Same Chain | Interacts with the inhibitor |

| Asn-167 | Same Chain | Interacts with the inhibitor |

| Asp-231 | Same Chain | Interacts with the inhibitor |

| Met-236 | Same Chain | Interacts with the inhibitor |

| Leu-274 | Same Chain | Interacts with the inhibitor |

| Arg-319 | Same Chain | Interacts with the inhibitor |

| Gln-82 | Adjacent Chain | Interacts with the inhibitor |

| Lys-86 | Adjacent Chain | Interacts with the inhibitor |

The L-configuration of the ornithine part of PALO is critical, as the enzyme's active site is stereospecific for L-ornithine. These specific, multi-point interactions underscore the structural basis for PALO's potency as a transition-state analog inhibitor.

Structural Basis of N Phosphonoacetyl L Ornithine Interactions with Target Enzymes

High-Resolution Crystal Structures of Ornithine Transcarbamylase Complexes

The study of human ornithine transcarbamylase (OTC) has been significantly advanced by the determination of its crystal structure when complexed with PALO. A high-resolution structure at 1.85 Å has provided profound insights into the enzyme's catalytic mechanism and the structural ramifications of inhibitor binding. nih.gov This level of detail has been crucial for understanding the molecular basis of OTC deficiency, a debilitating genetic disorder. nih.gov

The high-resolution crystal structure of the human OTC-PALO complex reveals a network of specific interactions that anchor the inhibitor within the active site. The ornithine moiety of PALO is recognized by a set of residues similar to those that bind the natural substrate, L-ornithine. nih.gov The phosphonate (B1237965) group of PALO, mimicking the carbamoyl (B1232498) phosphate (B84403) substrate, forms critical interactions with residues from a conserved Ser-Thr-Arg-Thr-Arg motif and a histidine from a neighboring subunit. nih.gov

A key residue in the active site is Cys-303. Its side chain is positioned to interact with the δ-amino group of the ornithine moiety, which is the group that attacks the carbonyl carbon of carbamoyl phosphate in the catalytic reaction. nih.gov This interaction is part of a charge relay system involving Asp-263 and the α-amino group of L-ornithine, a critical component of the catalytic machinery. nih.gov The structure also highlights the importance of other residues such as Arg-92, which interacts with the equivalent of the mixed-anhydride oxygen of CP. nih.gov

Table 1: Key Active Site Residues of Human OTC and Their Interactions with N-(Phosphonoacetyl)-L-ornithine (PALO)

| Residue | Domain/Motif | Interacting Moiety of PALO | Type of Interaction | Reference |

|---|---|---|---|---|

| Arg-92 | CP-binding | Phosphonate Group | Electrostatic | nih.gov |

| Gln-171 | CP-binding | Acetyl Group (CP mimic) | Hydrogen Bond | nih.gov |

| Asp-263 | Ornithine-binding | Ornithine α-amino Group | Charge Relay System | nih.gov |

| Cys-303 | Ornithine-binding | Ornithine δ-amino Group | Hydrogen Bond, Charge Relay | nih.gov |

| Arg-330 | CP-binding | Acetyl Group (CP mimic) | Hydrogen Bond | nih.gov |

| SMG Loop | Flexible Loop | L-ornithine moiety | Van der Waals, Hydrogen Bonds | nih.gov |

A significant structural consequence of PALO binding to OTC is the induction of a major conformational change. The binding of the inhibitor promotes a domain closure, where the CP-binding and ornithine-binding domains move relative to each other, effectively sequestering the active site from the solvent. nih.govnih.gov This global conformational change is also observed to a similar extent when the natural substrates, carbamoyl phosphate and L-norvaline (an ornithine analog), bind. nih.gov

This domain movement is crucial for catalysis, as it brings the catalytic residues into the correct orientation for the reaction to proceed. Furthermore, the binding of the ornithine moiety (or its analog) triggers the movement of a flexible loop, known as the SMG loop (named for a conserved Ser-Met-Gly motif), to close over the active site. nih.govplos.org This "lid" further isolates the reaction intermediates, ensuring an efficient and specific catalytic event. Studies using various biophysical methods, including fluorescence spectroscopy and sedimentation analysis, have confirmed that PALO binding results in a gross structural change in the enzyme. nih.gov

As a stable bisubstrate analog, PALO has been instrumental in clarifying the catalytic mechanism of OTC. By trapping the enzyme in a conformation that mimics the transition state, the OTC-PALO complex structure provides a static picture of the dynamic catalytic process. umn.edu For instance, the structure confirmed the role of Cys-303 in the reaction, suggesting it facilitates the nucleophilic attack of ornithine's δ-amino group on carbamoyl phosphate. nih.gov

Moreover, comparing the structure of the OTC-PALO complex with structures of the enzyme bound to its individual substrates (or their analogs) has shed light on the ordered binding mechanism. nih.govplos.org These comparative analyses reveal that the binding of carbamoyl phosphate induces the initial global conformational change, which in turn creates a competent binding site for ornithine. nih.govplos.org The subsequent binding of ornithine then leads to the final closure of the active site, initiating catalysis. plos.org The inhibitor has thus allowed researchers to dissect the sequence of structural events that lead to product formation.

Comparative Structural Analysis with Related Transcarbamoylases

The transcarbamylase family of enzymes, which includes OTC, putrescine transcarbamylase (PTC), and aspartate transcarbamylase (ATCase), all catalyze the transfer of a carbamoyl group from carbamoyl phosphate to an amino-containing substrate. nih.gov Comparative structural studies, aided by inhibitors like PALO, have been crucial in understanding the determinants of substrate specificity within this enzyme family.

Putrescine Transcarbamylase (PTC): This enzyme is found in some bacteria, like Enterococcus faecalis, and catalyzes the carbamylation of putrescine. Structurally, PTC closely resembles OTC, suggesting a recent evolutionary divergence. plos.org Interestingly, PTC can utilize L-ornithine as a substrate, albeit poorly. plos.org Crystal structures of PTC from E. faecalis have been solved in complex with both PALO (the bisubstrate analog for ornithine) and N-(phosphonoacetyl)-putrescine (PAPU, the analog for putrescine). plos.org The structure with PALO, determined at 2.0 Å resolution, explains the enzyme's capacity to bind and process ornithine. plos.org

Aspartate Transcarbamylase (ATCase): ATCase catalyzes the committed step in pyrimidine (B1678525) biosynthesis, the reaction between carbamoyl phosphate and L-aspartate. While PALO is specific for OTC, a closely related bisubstrate analog, N-(phosphonacetyl)-L-aspartate (PALA), is a potent inhibitor of ATCase. nih.gov The binding of PALA to ATCase also induces a significant conformational change, a transition from a low-activity "tense" (T) state to a high-activity "relaxed" (R) state. nih.gov Structural comparisons have shown that the active sites of ATCase and OTC are similar, consistent with a common evolutionary origin. nih.gov

The ability of these enzymes to distinguish between their respective substrates—ornithine, putrescine, and aspartate—is dictated by subtle but critical differences in their active site architecture.

In the case of PTC, its preference for the diamine putrescine over the amino acid ornithine is largely determined by the nature of its substrate-binding loop. plos.org While OTC has a conserved SMG loop that interacts with the carboxyl group of ornithine, PTC possesses a "230-loop" in its place. This loop is less suited to accommodate the carboxylate of ornithine, thus favoring the binding of putrescine. Researchers have successfully engineered the 230-loop of PTC to more closely resemble the SMG loop of OTC, which resulted in an engineered enzyme with increased activity towards ornithine and greatly diminished activity with putrescine. plos.org Another distinguishing feature of PTC is a prominent C-terminal helix that embraces an adjacent subunit, a feature absent in OTCs, which contributes to the stability of the PTC trimer. plos.org

The specificity of OTC for L-ornithine versus the L-aspartate used by ATCase is primarily due to the different charge and size of the binding pockets. The active site of OTC is designed to accommodate the longer, positively charged side chain of ornithine, while the ATCase active site is tailored to bind the shorter, negatively charged side chain of aspartate through specific arginine and lysine (B10760008) residues. The comparison between the binding modes of PALO in OTC and PALA in ATCase provides a clear structural rationale for the exquisite substrate selectivity observed in the transcarbamylase family.

Evolutionary Insights from Enzyme-Inhibitor Complexes

The study of this compound (PALO) in complex with its target enzyme, ornithine carbamoyltransferase (OTC), offers a compelling window into the molecular evolution of this crucial enzyme family. As a potent bisubstrate analog, PALO mimics the tetrahedral transition state of the reaction between carbamoyl phosphate (CP) and L-ornithine, effectively locking the enzyme in a catalytically relevant conformation. nih.govnih.govfrontiersin.org The high-resolution crystal structures of these enzyme-inhibitor complexes from various species have illuminated key structural features that underpin the enzyme's catalytic mechanism and have revealed evolutionary divergences between different forms of the enzyme. nih.govplos.org

Ornithine transcarbamylase is an evolutionarily ancient enzyme, present in a wide range of organisms from bacteria to mammals, where it plays a central role in arginine biosynthesis and the urea (B33335) cycle. frontiersin.orgnih.gov The enzyme exists in two primary forms: anabolic OTCs (aOTCs), which synthesize citrulline from ornithine and carbamoyl phosphate, and catabolic OTCs (cOTCs), which catalyze the reverse reaction. nih.gov Structural comparisons of these different OTCs, particularly when bound to PALO or other ligands, have provided significant evolutionary insights.

A key observation from the crystal structure of human OTC in complex with PALO is the significant conformational change that occurs upon inhibitor binding. The binding of PALO induces domain closure, where the N-terminal carbamoyl phosphate binding domain and the C-terminal L-ornithine binding domain move closer together, sequestering the active site from the solvent. nih.gov This same domain closure is observed in other OTCs, including those from E. coli, when complexed with PALO, suggesting a conserved mechanistic feature across different evolutionary lineages. plos.org

Furthermore, comparative structural analysis between human and prokaryotic OTCs has highlighted distinct evolutionary adaptations. For instance, ureotelic (urea-producing) ornithine transcarbamoylases, like the human enzyme, lack a loop of approximately 20 residues that is present in prokaryotic OTCs. nih.gov Conversely, the human enzyme possesses a C-terminal extension of 10 residues that is absent in its prokaryotic counterparts. nih.gov These structural differences, while not directly in the active site, likely reflect adaptations to different cellular environments and regulatory mechanisms that have evolved over time.

The active site architecture itself, as revealed by the PALO-bound structures, shows remarkable conservation of key catalytic residues. However, the broader structural context, including oligomerization states, can vary. Anabolic OTCs are typically trimeric, while catabolic OTCs can form larger assemblies, such as dodecamers, which may be linked to different allosteric regulation mechanisms. plos.org

The study of the human OTC-PALO complex has also provided a framework for understanding the structural basis of OTC deficiency, an inherited metabolic disorder. nih.gov By mapping disease-causing mutations onto the three-dimensional structure, researchers can infer how these mutations disrupt substrate binding, catalysis, or protein stability, offering a molecular explanation for the clinical phenotypes. Generally, mutations affecting residues in the enzyme's interior, particularly around the active site, are associated with more severe neonatal disease, whereas mutations on the protein surface tend to result in milder, late-onset phenotypes. nih.gov

The structural similarities between the active sites of OTC and aspartate transcarbamylase (ATCase), another key enzyme in pyrimidine biosynthesis, when bound to their respective inhibitors, point to a common evolutionary origin for these two enzyme families. rcsb.orgnih.gov This suggests that they likely arose from a common ancestral gene through duplication and subsequent divergence, each acquiring specificity for different substrates while retaining a similar catalytic mechanism.

Table 1: Comparative Structural Features of Ornithine Carbamoyltransferases

| Feature | Human Anabolic OTC (aOTC) | E. coli Anabolic OTC (aOTC) | Psychrobacter sp. Catabolic OTC (cOTC) |

| Oligomeric State | Trimer frontiersin.orgnih.gov | Trimer plos.org | Dodecamer (suggested) plos.org |

| Key Structural Elements | Lacks a ~20 residue loop found in prokaryotic OTCs; possesses a 10-residue C-terminal extension. nih.gov | Contains a ~20 residue loop absent in human OTC. nih.gov | Exhibits differences in the size and environment of the carbamoyl phosphate binding pocket compared to its anabolic counterpart. plos.org |

| Conformational Change upon Ligand Binding | Domain closure upon binding of PALO. nih.gov | Domain closure and conformational change in the SMG loop upon binding of PALO. plos.org | Assumed to undergo similar conformational changes, though detailed studies with PALO are lacking. |

| Evolutionary Lineage | Ureotelic | Prokaryotic | Prokaryotic, involved in the arginine deiminase pathway. nih.gov |

Biochemical and Cellular Impact of Ornithine Transcarbamylase Inhibition by N Phosphonoacetyl L Ornithine

Perturbation of Amino Acid Biosynthesis Pathways

N-(Phosphonoacetyl)-L-ornithine (PALO) is a potent and specific inhibitor of ornithine transcarbamylase (OTC), a key enzyme in the urea (B33335) cycle and arginine biosynthesis. nih.govnih.gov By acting as a transition-state analog, PALO effectively blocks the catalytic activity of OTC, leading to significant disruptions in amino acid metabolism. nih.govnih.gov

Effects on Arginine and Citrulline Metabolism

The primary and most direct consequence of OTC inhibition by PALO is the disruption of the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. nih.govwikipedia.org This blockage has profound effects on the metabolic pathways dependent on these amino acids. In organisms where OTC is a central part of arginine biosynthesis, such as in many bacteria and yeast, its inhibition by PALO leads to arginine auxotrophy, a state of arginine limitation. nih.govnih.gov

The inability to synthesize citrulline, the direct precursor of arginine, results in a depletion of the intracellular arginine pool. nih.gov This has been demonstrated in various model systems where the addition of PALO to the growth medium induces a state of arginine starvation. nih.gov This induced deficiency can be reversed by supplementing the medium with arginine, confirming that the primary effect of PALO is on the arginine biosynthetic pathway. nih.gov

Implications for Nitrogen Homeostasis

The urea cycle, in which OTC plays a crucial role, is central to nitrogen homeostasis in ureotelic organisms, serving to detoxify ammonia (B1221849) and excrete excess nitrogen. nih.gov While PALO's direct impact is on citrulline and arginine synthesis, the inhibition of OTC has broader implications for nitrogen metabolism. By blocking a key step in the urea cycle, the flow of nitrogen is disrupted.

In mammals, OTC deficiency, a genetic disorder mimicked by PALO inhibition, leads to the accumulation of ammonia (hyperammonemia) as the nitrogen that would normally be incorporated into citrulline is not processed. medscape.com This highlights the critical role of OTC in managing cellular nitrogen levels. The disruption of this pathway can lead to a redirection of nitrogen into other metabolic pathways, although the specific compensatory mechanisms can vary between organisms.

Cellular Responses to Metabolic Disruption in Model Organisms

The metabolic stress induced by PALO provides a valuable tool for studying how cells respond to nutrient limitation and metabolic imbalances. Model organisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been instrumental in elucidating these cellular responses.

Gene Expression and Regulatory Network Modulation (e.g., Saccharomyces cerevisiae arginine limitation)

In Saccharomyces cerevisiae, arginine limitation induced by PALO triggers a well-characterized general amino acid control (GAAC) response. nih.gov This response is a global regulatory network that allows yeast to cope with amino acid starvation. The inhibition of OTC by PALO leads to an increased expression of genes under the control of the GCN4 protein, a key transcriptional activator of the GAAC response. nih.gov

Specifically, studies have shown that PALO-induced arginine restriction causes increased expression of genes such as HIS3, TRP5, CPA1, and CPA2. nih.govnih.gov CPA1 and CPA2 encode the two subunits of the arginine-specific carbamoyl-phosphate synthetase. nih.gov This upregulation is a compensatory mechanism to try and overcome the metabolic block. The dependence of this increased expression on GCN4 confirms that PALO effectively mimics arginine starvation and activates this key regulatory network. nih.gov

Interestingly, the regulation of CPA1 is also subject to an arginine-specific repression mechanism that is independent of the GAAC response, demonstrating the complex layers of gene regulation involved in amino acid metabolism. nih.gov The ability of PALO to dissect these pathways makes it a valuable research tool. nih.gov

Growth Phenotypes in Prokaryotic and Eukaryotic Systems (e.g., Escherichia coli)

The impact of OTC inhibition by PALO on cellular growth is dependent on the organism and the experimental conditions. In prokaryotes like Escherichia coli, which rely on OTC for arginine biosynthesis, PALO itself does not readily cross the bacterial membrane. nih.gov However, when delivered as a peptide conjugate, such as glycylglycyl-N-delta-(phosphonoacetyl)-L-ornithine, it can be transported into the cell. nih.gov

Once inside, the active PALO inhibits OTC and leads to a bacteriostatic effect, meaning it inhibits bacterial growth. nih.gov This growth inhibition is directly related to the concentration of the peptide conjugate. nih.gov Bacteria can develop resistance to this growth inhibition through mutations in the oligopeptide transport system, preventing the uptake of the PALO-peptide, or by derepressing the expression of OTC to overcome the inhibition. nih.gov Regulatory mutants, such as argR mutants in E. coli, which already have higher basal levels of OTC, show a reduced growth lag in the presence of the inhibitor. nih.gov

This demonstrates that the growth phenotype in response to PALO is a direct consequence of its targeted inhibition of arginine biosynthesis and the cell's ability to compensate for this metabolic disruption.

This compound as a Tool for Investigating Metabolic Interdependencies

The specific and potent inhibition of ornithine transcarbamylase by this compound makes it an invaluable tool for probing the intricate connections within cellular metabolism. By creating a targeted metabolic block, researchers can uncover and study the interdependencies between different metabolic pathways.

For instance, the use of PALO has been instrumental in dissecting the general amino acid control system from arginine-specific regulatory pathways in yeast. nih.gov It allows for the induction of a specific amino acid limitation, enabling the study of the downstream consequences on gene expression and cellular physiology.

Advanced Research Methodologies Utilizing N Phosphonoacetyl L Ornithine

Application in Enzyme Purification and Characterization Techniques

The high affinity and specificity of PALO for ornithine transcarbamylase have been instrumental in the development of efficient purification and characterization protocols for this enzyme.

Affinity Chromatography for Ornithine Transcarbamylase Isolation

A highly effective method for purifying ornithine transcarbamylase (OTC) involves the use of affinity chromatography with PALO immobilized on a solid support, such as Sepharose. This technique leverages the specific binding interaction between PALO and the active site of OTC to isolate the enzyme from complex biological mixtures.

For instance, a single-step procedure using δ-N-(phosphonacetyl)-L-ornithine-Sepharose 6B affinity chromatography has been successfully employed to purify OTC from pea (Pisum sativum) leaf homogenates to homogeneity. nih.govnih.gov This method resulted in a 1581-fold purification of the enzyme. nih.govnih.gov

Assessment of Enzyme Purity and Activity

Following purification, the purity and activity of the isolated ornithine transcarbamylase are rigorously assessed.

Purity Assessment: The purity of the enzyme is typically evaluated using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band on the gel indicates that the purified protein is homogenous. For example, the pea OTC purified by PALO-affinity chromatography appeared as a single band with a molecular weight of 36,500 on an SDS-PAGE gel. nih.govnih.gov

Activity Assessment: The specific activity of the purified enzyme is a measure of its catalytic efficiency. This is determined by measuring the rate of the enzymatic reaction under defined conditions. The specific activity of the purified pea OTC was found to be 139 micromoles of citrulline formed per minute per milligram of protein. nih.govnih.gov Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are also determined to characterize the enzyme's affinity for its substrates and its turnover rate. nih.gov For instance, the Km of purified hepatic OTC for carbamoyl (B1232498) phosphate (B84403) is 0.26 mM and for L-ornithine is 0.4 mM at a pH of 7.7. frontiersin.org

Biophysical and Spectroscopic Studies of Enzyme-Ligand Interactions

Biophysical and spectroscopic techniques are employed to study the detailed interactions between N-(Phosphonoacetyl)-L-ornithine (PALO) and ornithine transcarbamylase (OTC), providing insights into the structural changes that occur upon ligand binding.

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of the OTC-PALO complex. The crystal structure of human ornithine transcarbamylase complexed with PALO has been solved at a resolution of 1.85 Å. nih.govresearchgate.net These studies reveal that the binding of PALO induces a significant conformational change, promoting domain closure where the N-terminal carbamoyl phosphate-binding domain and the C-terminal L-ornithine-binding domain move closer together. nih.govnih.gov This closure sequesters the active site from the solvent, a crucial step in the catalytic mechanism. nih.gov

Spectroscopic methods have also provided evidence for these conformational changes. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to probe the local environment of specific atoms within the enzyme and the ligand upon complex formation. viamedica.pl

Computational Approaches in Structure-Function Relationship Studies

Computational methods, including molecular docking and dynamics simulations, have become indispensable tools for investigating the intricate relationship between the structure and function of ornithine transcarbamylase (OTC) and its interaction with inhibitors like this compound (PALO).

Molecular Docking and Dynamics Simulations with this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of OTC, docking studies with PALO help to visualize and analyze the specific interactions within the active site. nih.gov These simulations can predict the hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the enzyme-inhibitor complex.

In Silico Analysis of Protein Mutations and Their Interaction with this compound

In silico analysis is a powerful approach to predict the functional consequences of mutations in the OTC gene, which can lead to ornithine transcarbamylase deficiency (OTCD), a serious metabolic disorder. nih.govnih.govresearchgate.netwikipedia.orglongdom.orgmdpi.com By creating computational models of mutant OTC proteins, researchers can investigate how specific amino acid substitutions affect the enzyme's structure, stability, and its interaction with substrates and inhibitors like PALO. nih.govnih.govresearchgate.net

For example, in silico studies have been conducted on novel mutations identified in patients with OTCD, such as V323G and R320P. nih.govnih.govresearchgate.net Molecular docking of PALO into the modeled structures of these mutant proteins indicated a decreased binding affinity compared to the wild-type enzyme. nih.govnih.gov This suggests that these mutations may disrupt the active site architecture, leading to impaired substrate binding and reduced or abolished enzyme activity. nih.govnih.govresearchgate.net Such analyses can help to establish a correlation between genotype and clinical phenotype in OTCD. nih.gov

| Parameter | Wild-Type OTC | Mutant OTC (e.g., V323G, R320P) | Reference |

| PALO Binding Affinity | High | Decreased | nih.govnih.gov |

| Predicted Enzyme Activity | Normal | Potentially Disrupted | nih.govnih.govresearchgate.net |

Future Perspectives in N Phosphonoacetyl L Ornithine Research

Development of Novel Mechanistic Probes for Diverse Enzyme Systems

The success of N-(Phosphonoacetyl)-L-ornithine as a transition-state analog inhibitor for ornithine transcarbamoylase provides a robust framework for developing new mechanistic probes for other enzymes. nih.govnih.gov The fundamental design principle—combining a stable phosphonate (B1237965) group to mimic the phosphate (B84403) of a substrate with an amino acid to confer specificity—is highly adaptable.

Future research can focus on creating a library of PALO-like compounds by chemically conjugating the phosphonoacetyl group to various amino acids or their analogs. This strategy has already been proven effective with the creation of N-(phosphonacetyl)-L-aspartate (PALA), a potent inhibitor of aspartate carbamoyltransferase, another key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov By systematically varying the amino acid component, it is conceivable to target a wide range of enzymes that recognize specific amino acids as substrates, particularly those involving carbamoyl (B1232498) phosphate.

The development of these novel inhibitors would serve several purposes:

Targeting Homologous Enzymes: Create specific inhibitors for different isoforms of transcarbamoylases in various organisms, from bacteria to mammals, to study their unique kinetic and structural properties.

Probing Different Enzyme Classes: Expand the target scope beyond transcarbamoylases to other ATP- and phosphate-utilizing enzymes where a phosphonate can act as a stable mimic of a phosphate-containing substrate or intermediate.

Creating Versatile Research Tools: These new molecules would not be intended for therapeutic use but as precise tools for basic research, allowing scientists to selectively shut down specific enzymatic activities to probe their roles in cellular processes.

| Potential PALO-like Probe | Target Amino Acid Moiety | Potential Enzyme Target Class | Research Application |

| N-(Phosphonoacetyl)-L-Arginine | L-Arginine | Arginine-specific kinases, synthetases | Probing arginine metabolism and signaling |

| N-(Phosphonoacetyl)-L-Glutamate | L-Glutamate | Glutamate-utilizing enzymes | Investigating neurotransmitter metabolism |

| N-(Phosphonoacetyl)-L-Lysine | L-Lysine | Lysine-specific modifying enzymes | Studying post-translational modification pathways |

Expanding the Understanding of Metabolic Regulation via Targeted Inhibition

The targeted and potent inhibition of ornithine transcarbamoylase by PALO offers a unique opportunity to study the dynamics of metabolic regulation. OTC sits (B43327) at a critical junction, linking the urea (B33335) cycle for nitrogen waste disposal with the biosynthesis of arginine. nih.gov Using PALO as a specific molecular switch to block this step allows for a detailed investigation of the resulting metabolic perturbations.

When OTC is inhibited, its immediate substrates, ornithine and carbamoyl phosphate, are expected to accumulate. This allows researchers to trace the downstream consequences and compensatory mechanisms that cells employ. For instance, studies have shown that L-ornithine itself is not merely a metabolite but can also act as a signaling molecule, influencing processes like intracellular calcium signaling. nih.gov By using PALO to induce a controlled buildup of endogenous ornithine, researchers can explore these non-canonical roles in a more physiologically relevant context than simply adding large amounts of external ornithine.

Future studies using PALO could focus on:

Metabolomic Analysis: Applying global metabolomics to cells or tissues treated with PALO to map the comprehensive metabolic rewiring that occurs in response to OTC inhibition.

Flux Analysis: Using stable isotope tracers in combination with PALO to quantify how metabolic fluxes are rerouted through alternative pathways when the urea cycle is blocked.

Investigating Inter-organ Metabolism: In model organisms, PALO could be used to study how the inhibition of the urea cycle in the liver affects the metabolic state of other organs, such as the kidney and brain. nih.gov

| Pathway | Key Enzyme | Effect of Inhibition by PALO | Potential Research Insight |

| Urea Cycle | Ornithine Transcarbamoylase | Direct inhibition, leading to accumulation of ornithine and carbamoyl phosphate. | Understanding cellular responses to hyperammonemia and urea cycle dysfunction. |

| Arginine Biosynthesis | Ornithine Transcarbamoylase | Blockade of citrulline synthesis, a precursor to arginine. | Investigating the regulation of arginine availability for protein synthesis and nitric oxide production. |

| Polyamines Synthesis | Ornithine Decarboxylase | Potential substrate buildup (ornithine) for this alternative pathway. | Elucidating the cross-talk and regulatory balance between the urea cycle and polyamine synthesis. |

| Calcium Signaling | Calcium-Sensing Receptor (CaSR) | L-ornithine can act as an allosteric activator. nih.gov | Studying the secondary signaling effects of ornithine accumulation on cellular processes. |

Advancing the Field of Structural Enzymology through Inhibitor Design

This compound has proven to be an exceptional tool for structural enzymology. Because it mimics the structure of the reaction's transition state, it binds to the enzyme with extremely high affinity and effectively "freezes" the enzyme in a catalytically relevant conformation. nih.gov The high-resolution crystal structure of the human ornithine transcarbamoylase-PALO complex is a landmark achievement that has provided profound insights into the enzyme's mechanism. nih.gov

This structure revealed critical details that would be impossible to observe with simple substrate-bound complexes, including:

Active Site Geometry: The precise orientation of active site residues, such as Cys-303, as they engage with the inhibitor, clarifying their roles in catalysis. nih.gov

Domain Closure: The significant conformational change where the enzyme's domains clamp down over the inhibitor, sequestering the active site from the solvent. nih.gov

Intersubunit Interactions: The contribution of residues from an adjacent subunit to form the complete active site, highlighting the importance of the enzyme's quaternary structure. nih.gov

The future in this area is to apply the design principles of PALO to other complex enzymes that have been difficult to crystallize in their active states. By designing bespoke transition-state analog inhibitors for other key metabolic enzymes, structural biologists can capture and solve high-resolution structures of these enzymes "in action." This approach is fundamental to advancing the rational design of therapeutic agents, as these transition-state structures provide a highly accurate blueprint of the active site for computational drug discovery.

| Structural Feature | Insight from PALO-OTC Complex nih.gov | Future Application to Other Enzymes |

| Ligand Binding | Binds as a bisubstrate analog, occupying both carbamoyl phosphate and ornithine sites. | Design inhibitors that span multiple substrate-binding sites to achieve high affinity and specificity. |

| Enzyme Conformation | Stabilizes a "closed" domain conformation, revealing the catalytically active state. | Capture and visualize the active conformations of flexible or multi-domain enzymes. |

| Active Site Residues | Clarified the role of key residues (e.g., Cys-303) in the reaction mechanism. | Elucidate the catalytic mechanisms of enzymes for which only resting-state structures are known. |

| Basis for Design | Provides a structural template for understanding disease-causing mutations. | Create structural models to predict the functional consequences of mutations in other metabolic enzymes. |

Q & A

Q. What are the optimized synthetic routes for producing PALO, and how do they compare in efficiency to traditional methods?

Methodological Answer: PALO synthesis can be optimized using the 9-borabicyclo[3.3.1]nonane (9-BBN) protecting group, which simplifies the reaction sequence. The method starts with commercially available reagents under mild conditions, achieving higher yields (e.g., 65–70%) in fewer steps compared to previous strategies that required multiple protection/deprotection cycles. Key steps include selective phosphorylation of the δ-amino group of L-ornithine and acetylation under controlled pH to avoid side reactions .

Q. How does PALO act as a transition-state analog inhibitor of ornithine transcarbamoylase (OTC)?

Methodological Answer: PALO mimics the tetrahedral transition state of the OTC-catalyzed reaction between carbamoyl phosphate and L-ornithine. Structural studies (1.85 Å resolution) reveal that PALO binding induces domain closure in OTC, positioning active-site residues (e.g., Cys-303 and Asp-263) into a catalytically competent conformation. This disrupts the charge relay system necessary for nucleophilic attack on carbamoyl phosphate, enabling competitive inhibition. Mutagenesis and crystallography are critical for validating these interactions .

Q. What computational approaches are used to evaluate PALO's binding affinity to target enzymes?

Methodological Answer: Molecular docking and binding energy calculations (e.g., AutoDock Vina) are employed to assess PALO's affinity for enzymes like OTC. Studies report a binding energy of -6.3 kcal mol⁻¹, indicating moderate inhibition. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations can further refine predictions by modeling conformational changes upon inhibitor binding .

Advanced Research Questions

Q. How can reaction conditions be tailored to enhance PALO's regioselectivity in multi-step syntheses?

Methodological Answer: Pyridine additives improve selectivity in reactions involving PALO precursors by stabilizing reactive intermediates. For example, in ozonolysis of alkenes, pyridine shifts the pathway toward aldehyde/ketone formation instead of peroxides. Solvent polarity (e.g., dichloromethane vs. methanol) and temperature control (0–25°C) are also critical for minimizing side products during phosphorylation and acetylation steps .

Q. What structural differences exist between PALO-bound ornithine transcarbamoylase (OTC) and putrescine transcarbamylase (PTC)?

Methodological Answer: Comparative crystallography (2.0–2.8 Å resolution) shows that PALO binds similarly to both OTC and PTC, inducing domain closure. However, PTC has a unique C-terminal helix absent in OTC, which mediates trimer stabilization. Mutational analysis (e.g., truncating the C-terminal helix in PTC) combined with enzymatic assays can elucidate functional divergence in the transcarbamylase family .

Q. How does PALO contribute to antimicrobial strategies targeting polyamine biosynthesis?

Methodological Answer: PALO-derived phosphonopeptides (e.g., Gly-Gly-PALO) exploit bacterial peptide transport systems for intracellular delivery. Once internalized, PALO inhibits ornithine carbamoyltransferase, disrupting polyamine synthesis. In vitro assays measuring MIC (minimum inhibitory concentration) against pathogens like Pseudomonas aeruginosa and E. coli validate efficacy, while resistance studies track mutations in transporter genes (e.g., oppABCDF) .

Q. What experimental techniques resolve contradictions in PALO's dual role as an inhibitor and substrate analog?

Methodological Answer: Isotope-labeled PALO (e.g., ¹⁵N-PALO) combined with kinetic isotope effect (KIE) studies can distinguish between competitive inhibition and substrate-like turnover. X-ray crystallography under varying substrate concentrations (0.1–10 mM) identifies conformational states where PALO acts as a pseudosubstrate. Additionally, NMR spectroscopy monitors real-time binding dynamics in solution .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Binding Energy (OTC) | -6.3 kcal mol⁻¹ | |

| Synthetic Yield (9-BBN) | 65–70% | |

| Crystallographic Resolution | 1.85 Å (OTC-PALO complex) | |

| MIC (P. aeruginosa) | 12.5 µM (phosphonopeptide derivative) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。